molecular formula C10H14N2O2S B1517293 3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide CAS No. 1040002-79-6

3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

Cat. No.: B1517293
CAS No.: 1040002-79-6
M. Wt: 226.3 g/mol
InChI Key: AIBKXMXAZMOQHK-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1, a methyl group at position 2, and an amino group at position 2. The N-cyclopropyl moiety attached to the sulfonamide distinguishes it from simpler sulfonamides.

Properties

IUPAC Name

3-amino-N-cyclopropyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-7-9(11)3-2-4-10(7)15(13,14)12-8-5-6-8/h2-4,8,12H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBKXMXAZMOQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzene Derivative with Amino Group

  • Nitration of 2-methylbenzene (o-xylene derivative): The starting aromatic compound undergoes nitration to introduce a nitro group at the 3-position relative to the methyl substituent.
  • Reduction of Nitro to Amino: The nitro group is reduced to an amino group, commonly using catalytic hydrogenation (H₂ with Pd/C) or chemical reducing agents such as iron powder in acidic medium, yielding the 3-amino-2-methylbenzene intermediate.

Introduction of the Cyclopropyl Group

  • Substitution with Cyclopropylamine: The amino-substituted benzene derivative undergoes nucleophilic substitution with cyclopropylamine, which introduces the N-cyclopropyl substituent onto the sulfonamide nitrogen.

Sulfonamide Formation

  • Sulfonation: The benzene ring is sulfonated using sulfonating agents such as chlorosulfonic acid or sulfonyl chlorides to introduce the sulfonyl chloride group at the 1-position.
  • Amidation: The sulfonyl chloride intermediate reacts with cyclopropylamine to form the sulfonamide linkage, completing the synthesis of 3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide.

Industrial and Laboratory Synthesis Considerations

  • Solvent Choice: Organic solvents such as toluene, methyltetrahydrofuran, or tert-butyl methyl ether are preferred for their low miscibility with water and ability to dissolve intermediates effectively.
  • Temperature Control: Reactions are typically conducted between -50°C and 40°C for amide formation steps to optimize yield and minimize side reactions.
  • Use of Bases: Triethylamine or tert-butyl amine is used to neutralize acidic byproducts and facilitate amide bond formation.
  • Avoidance of Intermediate Isolation: Modern processes aim to perform reactions without isolating intermediates to improve efficiency and reduce environmental impact.

Detailed Research Findings and Process Optimization

A notable process for preparing cyclopropyl sulfonamide derivatives, which are structurally related to the target compound, involves a three-step synthesis without isolation of intermediates:

Step Reaction Description Conditions Notes
a) Conversion of chloropropane sulfonyl chloride with tert-butyl amine Formation of N-tert-butyl-(3-chloro)propyl sulfonamide Solvent: Toluene; Temp: -10°C to 20°C; Base: triethylamine/tert-butyl amine Reaction performed in organic solvent, aqueous HCl treatment post-reaction
b) Ring closure with n-alkyl lithium (e.g., n-butyl lithium) Cyclopropane ring formation yielding cyclopropane sulfonic acid tert-butylamide Solvent: Toluene/THF; Temp: -70°C to 0°C Careful temperature control critical for ring closure
c) Cleavage of tert-butyl group with acid (formic acid or formic acid/water mixture) Deprotection to yield cyclopropyl sulfonamide Temp: 60°C to 100°C; Nitrogen bubbling for reaction completeness Avoids use of environmentally harmful trifluoroacetic acid

This process achieves an overall yield of 70-75% with purity exceeding 99% by area analysis. The avoidance of intermediate isolation and substitution of trifluoroacetic acid with formic acid improves environmental compatibility and scalability for industrial production.

Summary Table of Key Reaction Parameters

Step Reagents Solvent Temperature (°C) Yield (%) Notes
a) Amide formation Chloropropane sulfonyl chloride + tert-butyl amine + triethylamine Toluene -10 to 20 High Post-reaction aqueous HCl treatment
b) Ring closure n-Butyl lithium Toluene/THF -70 to 0 High Requires anhydrous conditions
c) Deprotection Formic acid or formic acid/water None (reaction mixture) 60 to 100 70-75 overall Nitrogen bubbling mandatory

Additional Notes on Chemical Reactivity and Applications

The amino group on the benzene ring allows for further functionalization, including oxidation to nitroso or nitro derivatives and nucleophilic substitution reactions at the sulfonamide moiety. These properties make this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso and nitro derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

  • 3-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide serves as an important intermediate in the synthesis of more complex organic compounds. Its structural features allow it to participate in various chemical reactions, including:
    • Nucleophilic Substitution : The sulfonamide group can undergo nucleophilic attack, facilitating the formation of new compounds.
    • Reduction and Oxidation Reactions : The amino group can be oxidized, while the nitro group (if present) can be reduced to form amines.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionFormation of new compounds through sulfonamide groupAmines, Alcohols
ReductionConversion of nitro to amineIron, Hydrogen gas
OxidationFormation of nitroso or nitro derivativesHydrogen peroxide, Nitric acid

Biological Applications

Enzyme Inhibition Studies

  • This compound is investigated for its role as an enzyme inhibitor, particularly targeting bacterial dihydropteroate synthetase (DHPS). By inhibiting this enzyme, it disrupts folate synthesis, a critical pathway for bacterial growth.

Potential Anticancer Activity

  • Preliminary studies suggest that analogs of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, research on similar sulfonamide derivatives has shown IC50 values below 5 nM against colon cancer cells.

Table 2: Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 Value
AntibacterialVarious bacteria (e.g., E. coli)Not specified
AnticancerColon cancer cell lines< 5 nM
AntiviralCoxsackievirus BNot specified

Medicinal Applications

Pharmaceutical Development

  • Ongoing research is exploring the potential of this compound in developing new pharmaceuticals. Its antibacterial and antifungal properties make it a candidate for further investigation in drug formulation.

Case Study: Anticancer Research

  • A study focused on TASIN analogs, which share structural similarities with this compound, reported significant inhibition of growth in human tumor xenografts. The most potent analogs exhibited IC50 values as low as 30 pM against colon cancer cell lines, indicating promising therapeutic potential.

Mechanism of Action

The mechanism by which 3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., ’s hydroxy-dimethylethyl group) .
  • Unlike ’s triazine hybrid, the absence of a heteroaromatic ring in the target compound likely reduces π-π stacking interactions but improves solubility .

Physicochemical Properties

Property Target Compound Compound Compound Sulfinyl Phenol
Molecular Weight (g/mol) 251.3 207.3 428.9 170.2
Polar Groups Sulfonamide, amino Benzamide, hydroxyl Sulfonamide, triazine Sulfinyl, phenol
Lipophilicity (LogP est.) 1.8–2.5 2.0–2.8 3.1–3.7 1.5–2.0

Implications :

  • The target compound’s moderate lipophilicity balances membrane permeability and aqueous solubility, making it more drug-like than ’s bulkier triazine hybrid .
  • ’s sulfinyl phenol has lower molecular weight and higher polarity, favoring analytical applications over therapeutic use .

Biological Activity

3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including an amino group and a cyclopropyl moiety. These structural characteristics may enhance its interaction with biological targets, potentially leading to improved therapeutic profiles compared to other sulfonamides.

Compound Name Structural Features Unique Aspects
This compoundContains an amino group and cyclopropyl moietyUnique arrangement of functional groups
3-amino-N-ethyl-2-methylbenzene-1-sulfonamideEthyl group instead of cyclopropylDifferent alkyl substituent affecting reactivity
SulfanilamideA simple sulfonamide with an amino groupHistorical significance as one of the first antibiotics

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain bacterial enzymes involved in folate metabolism, which is crucial for bacterial growth and replication.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have antiproliferative effects against certain cancer cell lines. For instance, analogs within the same chemical family have shown significant cytotoxicity against colon cancer cell lines, with IC50 values below 5 nM .
  • Antiviral Properties : Sulfonamides have historically been studied for their antiviral activities. Compounds with similar structures have demonstrated efficacy against viral strains such as coxsackievirus B and influenza viruses, suggesting potential antiviral properties for this compound as well.

Antiproliferative Activity

A study on TASIN analogs, which share structural similarities with this compound, reported significant inhibition of growth in human tumor xenografts. The most potent analogs exhibited IC50 values as low as 30 pM against colon cancer cell lines .

Cytotoxicity Against Cancer Cell Lines

Research indicated that derivatives of sulfonamides could induce apoptosis in various cancer cell lines, including MCF-7 and HT29. These compounds were found to trigger caspase activity, indicating their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) sulfonylation of the benzene core, (2) cyclopropane ring formation via [2+1] cycloaddition or alkylation of amines, and (3) regioselective methylation. Key reaction conditions include inert atmospheres (N₂ or Ar) to prevent oxidation of the amino group and controlled temperatures (0–60°C) to avoid side reactions. Purification via flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization improves yield. Yield optimization may require adjusting stoichiometry of cyclopropane precursors (e.g., cyclopropylamine derivatives) and using catalysts like triethylamine for sulfonamide bond formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold).
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl methylene protons at δ 0.5–1.5 ppm, sulfonamide NH at δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₁H₁₅N₂O₂S).
  • IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and NH bends at 1600–1650 cm⁻¹ .

Q. What are the primary challenges in stabilizing this compound during storage?

  • Methodological Answer : The amino and sulfonamide groups are susceptible to hydrolysis and oxidation. Store under inert gas (argon) at –20°C in amber vials. Use desiccants (silica gel) to minimize moisture. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation products, which are typically oxidized sulfonamides or cyclopropane ring-opened derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH affecting sulfonamide ionization) or impurities. Mitigation strategies:

  • Orthogonal Assays : Validate results using both fluorometric and calorimetric (ITC) methods.
  • Metabolite Screening : Use LC-MS to rule out interference from degradation products.
  • Structure-Activity Relationship (SAR) : Compare activity of derivatives (e.g., replacing cyclopropyl with cyclobutyl) to confirm target engagement .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer :

  • Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
  • Prodrug Design : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protections.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size <200 nm) for enhanced permeability.
  • LogP Optimization : Adjust substituents (e.g., methyl vs. ethyl groups) to achieve LogP 1–3 via computational modeling (e.g., Schrödinger’s QikProp) .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Glide to model binding to active sites (e.g., Zn²+ coordination in carbonic anhydrase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-Zn interactions.
  • Free Energy Calculations : Calculate binding affinities (ΔG) via MM-PBSA or FEP+ .

Q. What experimental designs are recommended for studying metabolic pathways of this compound in vivo?

  • Methodological Answer :

  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs for tracing metabolic products.
  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation at the cyclopropane ring).
  • CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

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